Bromoacetic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

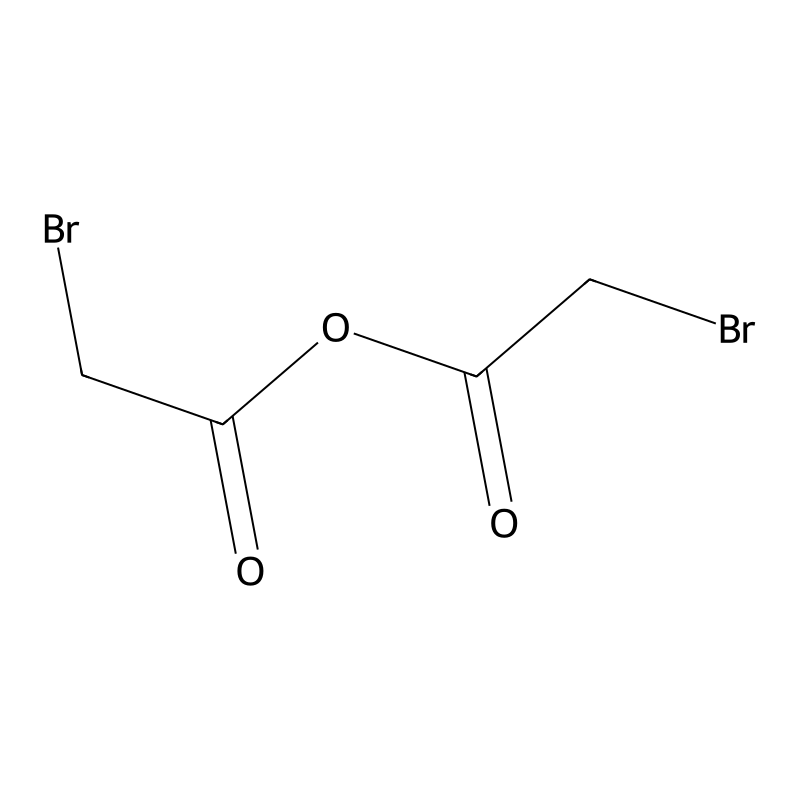

SMILES

Canonical SMILES

Organic Synthesis

- Acylation: BAA acts as a potent acylating agent, introducing an acetyl group (CH3CO-) to various molecules. This is particularly useful in introducing a carbonyl group and modifying the reactivity of organic molecules.

- Bromination: BAA can act as a brominating agent, replacing hydroxyl groups (OH) with bromine (Br) atoms. This allows for the introduction of a bromine atom in a controlled manner for further functionalization.

Polymer Chemistry

- Crosslinking agent: BAA can be used as a crosslinking agent in the synthesis of polymers. It reacts with functional groups on polymer chains, forming covalent bonds and increasing the rigidity and stability of the polymer network.

Medicinal Chemistry

Bromoacetic anhydride is a chemical compound with the molecular formula CHBrO and the International Union of Pure and Applied Chemistry name 2-bromoacetyl 2-bromoacetate. It is characterized as a white to brown solid with a melting point ranging from 34°C to 42°C. This compound is notable for its reactivity and serves as a significant intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals .

Bromoacetic anhydride is a hazardous compound due to its:

- Toxicity: It is a severe irritant and can cause skin, eye, and respiratory tract damage.

- Corrosivity: It can react with water to release corrosive hydrobromic acid.

- Reactivity: It readily reacts with various functional groups, posing a risk for uncontrolled reactions.

- Nucleophilic Acyl Substitution: This reaction occurs when nucleophiles attack the carbonyl carbon, leading to the formation of new carbon-nucleophile bonds. For instance, it can react with amines to form amides.

- Formation of Esters: It can react with alcohols to yield bromoacetate esters, which are useful in further synthetic applications.

- Hydrolysis: In the presence of water, bromoacetic anhydride can hydrolyze to form bromoacetic acid and acetic acid .

Bromoacetic anhydride exhibits biological activity primarily due to its ability to alkylate nucleophilic sites on biomolecules. This property makes it a potent reagent in pharmacological studies, particularly for evaluating enzyme inhibition and protein modification. Its derivatives have been studied for their potential cytotoxic effects against various cancer cell lines, highlighting its relevance in medicinal chemistry .

The synthesis of bromoacetic anhydride typically involves the following methods:

- Bromination of Acetic Anhydride: This method involves treating acetic anhydride with bromine under controlled conditions to yield bromoacetic anhydride.

- Direct Reaction with Bromoacetic Acid: Bromoacetic acid can be reacted with acetic anhydride or phosphorous pentoxide to produce bromoacetic anhydride .

- Using Acyl Chlorides: Another approach includes the reaction of acyl chlorides with bromine in the presence of a suitable solvent.

These methods allow for efficient production while maintaining high purity levels.

Bromoacetic anhydride has several applications, including:

- Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological conditions.

- Agricultural Chemicals: The compound serves as a precursor for certain herbicides and pesticides.

- Chemical Research: It is utilized in laboratories for synthesizing complex organic molecules and studying reaction mechanisms .

Interaction studies involving bromoacetic anhydride focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its potential therapeutic effects and toxicity. For example, research indicates that bromoacetic anhydride can modify amino acid residues in proteins, affecting their structure and function . Additionally, it has been shown to interact with enzymes, leading to insights into enzyme inhibition mechanisms.

Bromoacetic anhydride shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Bromoacetic Acid | CHBrO | A strong alkylating agent used in organic synthesis. |

| Chloroacetic Anhydride | CHClO | Similar reactivity but with chlorine instead of bromine. |

| Acetic Anhydride | CHO | Used widely in organic synthesis; less reactive than bromo derivatives. |

| Iodoacetic Acid | CHIO | Exhibits similar alkylating properties but with iodine. |

Uniqueness of Bromoacetic Anhydride

Bromoacetic anhydride is unique due to its specific halogenation pattern which enhances its reactivity compared to its chloro or iodo counterparts. The presence of two bromine atoms allows for more effective nucleophilic substitution reactions, making it particularly valuable in synthetic organic chemistry.

Bromoacetic anhydride emerged as a synthetic tool during the mid-20th century, paralleling advancements in halogenation chemistry. Its synthesis was first reported in the 1980s through controlled dehydration of bromoacetic acid or bromination of acetic anhydride under specific conditions. Early applications focused on forming reactive intermediates for pharmaceuticals, particularly in the synthesis of β-lactam antibiotics and antineoplastic agents.

Structural Significance in Synthetic Chemistry

The compound’s structure features two brominated acetyl groups linked by an anhydride bridge (O(C(=O)CBr)₂). This configuration enables:

- Alkylation reactions: Bromine’s high electrophilicity facilitates nucleophilic substitution with amines, thiols, or alcohols.

- Esterification: Reacts with alcohols to form bromoacetate esters, crucial in polymer chemistry and drug delivery systems.

- Crosslinking: Used in antibody-drug conjugates (ADCs) to attach cytotoxic payloads to monoclonal antibodies.

Comparative Analysis with Related Anhydrides

Bromoacetic anhydride is distinct from chloroacetic and iodoacetic analogs due to bromine’s intermediate reactivity and stability. Below is a comparative analysis of key properties:

Data compiled from experimental reports and chemical databases.

Position in Haloacetic Compound Family

Bromoacetic anhydride belongs to the haloacetic acid (HAA) family, which includes chloro-, dichloro-, and trichloroacetic acids. While bromoacetic acid (a precursor to the anhydride) is classified as a regulated HAA5 compound in water treatment, its anhydride form is primarily industrial. The anhydride’s role as a synthetic intermediate distinguishes it from halogenated acids used in agriculture or disinfection.

Classical Synthesis Pathways

Classical methods for synthesizing bromoacetic anhydride often involve the direct bromination of acetic acid or its derivatives. One well-documented approach involves reacting acetic acid with bromine in the presence of acetic anhydride and pyridine. This method, described in Organic Synthesis (Collective Volume 3), facilitates the α-bromination of acetic acid by leveraging pyridine as a transacetylation catalyst [1]. The reaction proceeds via the formation of an intermediate acetyl pyridinium ion, which enhances the electrophilic substitution of hydrogen with bromine at the α-position.

Another traditional route involves the use of sulfur as a catalyst. A mixture of acetic acid and sulfur is heated to boiling, followed by the gradual addition of bromine. This exothermic reaction generates hydrogen bromide as a byproduct, which necessitates careful temperature control to prevent excessive bromine loss [3]. The resultant bromoacetic acid is subsequently dehydrated to form the anhydride. While this method yields moderate quantities of the target compound, it requires meticulous handling due to the corrosive nature of bromine and the risk of side reactions forming dibromoacetic acid [3].

Modern Synthetic Methodologies

Modern advancements have streamlined the synthesis of bromoacetic anhydride through one-pot procedures and catalytic systems. A notable method, patented in US4123443A, involves the simultaneous bromination and esterification of chloroacetic acid using alkali metal bromides (e.g., sodium or potassium bromide) and concentrated sulfuric acid [1]. This approach eliminates the need for isolating intermediates by combining bromination and dehydration steps in a single reaction vessel. For instance, adding sulfuric acid to a mixture of chloroacetic acid, sodium bromide, and an azeotropic solvent (e.g., tetrachloroethylene) at 40–70°C facilitates the formation of bromoacetic acid, which is then dehydrated to the anhydride [1].

Recent innovations also employ phosphine oxide catalysts, such as triphenylphosphine oxide (TPPO), in conjunction with oxalyl chloride. This system, detailed in ACS Omega (2022), promotes the direct conversion of bromoacetic acid to its anhydride via the formation of acylphosphonate intermediates [2]. The reaction is monitored using ³¹P NMR spectroscopy, which confirms the transient presence of triphenylchlorophosphonium salts during the dehydration process [2].

From Bromoacetic Acid Precursors

Bromoacetic anhydride is most commonly derived from bromoacetic acid through dehydration. Polyphosphoric acid (PPA) serves as an effective dehydrating agent, enabling the condensation of two bromoacetic acid molecules. A study in the Journal of the American Chemical Society (1954) reports a 67.6% yield of bromoacetic anhydride when bromoacetic acid is heated with PPA at 120°C under reduced pressure [3]. The mechanism involves protonation of the carboxylic acid group, followed by nucleophilic attack by a second acid molecule and elimination of water.

Alternative dehydrating agents, such as thionyl chloride or acetic anhydride, have also been explored. For example, reacting bromoacetic acid with thionyl chloride in dichloromethane generates bromoacetyl chloride, which dimerizes to form the anhydride upon heating [2]. However, this method requires stringent moisture control to prevent hydrolysis of the intermediate acid chloride.

Alternative Starting Materials and Routes

Chloroacetic acid emerges as a cost-effective alternative starting material for bromoacetic anhydride synthesis. The patent US4123443A outlines a process where chloroacetic acid undergoes bromination with sodium bromide and sulfuric acid, followed by in situ dehydration [1]. This route avoids the isolation of bromoacetic acid, reducing purification steps and improving overall yield (85–90%).

Dibromomethane, though primarily used as a solvent, has been investigated as a bromine source in radical-mediated reactions. However, its application remains limited due to competing side reactions and lower selectivity compared to conventional brominating agents [4].

Optimization of Reaction Parameters

Key parameters influencing the efficiency of bromoacetic anhydride synthesis include temperature, reagent stoichiometry, and solvent selection.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | Higher temperatures accelerate dehydration but risk decomposition [1] [2] |

| Molar Ratio (Acid:Br₂) | 1:1.3–1.5 | Excess bromine minimizes unreacted starting material [1] [3] |

| Solvent | Tetrachloroethylene | Azeotropic removal of water enhances reaction completeness [1] |

The use of tetrachloroethylene as an azeotropic solvent improves yield by continuously removing water, shifting the equilibrium toward anhydride formation [1]. Additionally, maintaining a sulfuric acid-to-chloroacetic acid ratio of 1.1:1 ensures sufficient protonation for bromination without causing over-sulfonation [1].

Purification and Isolation Techniques

Purification of bromoacetic anhydride typically involves fractional distillation under reduced pressure. For example, distilling the crude product at 80–85°C (10 mmHg) separates the anhydride from residual bromoacetic acid and solvents [1]. In cases where high purity is required, recrystallization from a non-polar solvent (e.g., hexane) at low temperatures (−20°C) yields crystalline bromoacetic anhydride [2].

Chromatographic methods, such as silica gel column chromatography with ethyl acetate/hexane eluents, are employed for laboratory-scale purification. However, these techniques are less feasible industrially due to scalability challenges [2].

Bromoacetic anhydride exhibits enhanced electrophilic reactivity compared to its non-halogenated counterpart, acetic anhydride, due to the presence of bromine atoms that exert a strong electron-withdrawing inductive effect [2]. The compound contains two electrophilic carbonyl centers that can undergo nucleophilic attack, with both centers displaying competitive reactivity patterns. This enhanced electrophilicity results from the electron-withdrawing properties of the bromine substituents, which increase the partial positive charge on the carbonyl carbon atoms, making them more susceptible to nucleophilic attack [3] [4].

The electrophilic reactivity of bromoacetic anhydride follows the general pattern observed for carboxylic acid derivatives, where the carbonyl carbon acts as the primary electrophilic center [5] [6]. The mechanism proceeds through a nucleophilic acyl substitution pathway, with the initial step being the nucleophilic attack on the carbonyl carbon, followed by the formation of a tetrahedral intermediate [7] [8]. The electron-withdrawing effect of the bromine atoms not only increases the electrophilicity of the carbonyl centers but also stabilizes the tetrahedral intermediate through inductive effects [3].

Studies have demonstrated that bromoacetic anhydride exhibits intermediate reactivity between highly reactive acid halides and less reactive esters [8] [9]. The presence of the bromine substituent makes bromoacetic anhydride more reactive than acetic anhydride, as evidenced by its ability to undergo acylation reactions under milder conditions [10]. This enhanced reactivity is particularly pronounced in reactions with nucleophiles such as alcohols, amines, and water, where the rate of reaction is significantly increased compared to unsubstituted anhydrides [11] [12].

Nucleophilic Substitution Reactions

The nucleophilic substitution reactions of bromoacetic anhydride proceed through a well-established two-step addition-elimination mechanism characteristic of carboxylic acid derivatives [6] [12]. The initial step involves the nucleophilic attack on one of the carbonyl carbon atoms, leading to the formation of a tetrahedral intermediate. This intermediate subsequently undergoes elimination of the leaving group, which is typically a carboxylate anion, to restore the carbonyl functionality [7] [8].

The reaction mechanism begins with the approach of a nucleophile to the electrophilic carbonyl carbon. The nucleophile can be a variety of species, including water (leading to hydrolysis), alcohols (resulting in esterification), primary or secondary amines (forming amides), or carboxylate ions (producing mixed anhydrides) [7] [13]. The tetrahedral intermediate formed during this process is stabilized by the electron-withdrawing effects of the bromine substituents, which facilitate the reaction by making the elimination step more favorable [3].

An important characteristic of bromoacetic anhydride is the potential for competitive nucleophilic attack at both carbonyl centers. However, due to the symmetrical nature of the molecule, both sites exhibit similar reactivity patterns [14]. The reaction typically proceeds with the nucleophile attacking one carbonyl center while the other acts as a leaving group in the form of a bromoacetate anion . This selectivity can be influenced by steric factors and the nature of the nucleophile employed.

The rate of nucleophilic substitution reactions is significantly enhanced compared to simple carboxylic acids due to the activated nature of the anhydride functionality [8] [9]. The presence of the second carbonyl group in the anhydride linkage creates a more favorable leaving group compared to the hydroxyl group in carboxylic acids, explaining the increased reactivity observed in these transformations [2].

Hydrolysis Mechanisms

The hydrolysis of bromoacetic anhydride represents one of the most important and well-studied reactions of this compound, proceeding through multiple pathways depending on the reaction conditions employed [15] [16]. Under neutral conditions, the reaction follows a spontaneous hydrolysis mechanism, while acidic or basic conditions can significantly alter the reaction kinetics and mechanism [17] [18].

The spontaneous hydrolysis mechanism involves the direct attack of a water molecule on the carbonyl carbon of bromoacetic anhydride [15]. This process is characterized by first-order kinetics with respect to the anhydride concentration and proceeds through the formation of a tetrahedral intermediate. The mechanism likely involves the nucleophilic attack of water on the carbonyl carbon, followed by proton transfer and elimination of the bromoacetate leaving group, ultimately yielding two equivalents of bromoacetic acid [19] [17].

Under acidic conditions, the hydrolysis mechanism is enhanced through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water [15] [17]. The acid-catalyzed pathway typically exhibits faster reaction rates compared to the spontaneous process, with the rate enhancement being proportional to the acid concentration employed. This mechanism has been extensively studied for acetic anhydride, and similar principles apply to bromoacetic anhydride [17] [18].

Base-promoted hydrolysis involves the attack of hydroxide ions on the carbonyl carbon, resulting in rapid formation of the tetrahedral intermediate [12]. This pathway is characterized by its high reaction rates and typically proceeds to completion within minutes under moderate base concentrations. The mechanism involves the nucleophilic attack of hydroxide, followed by rapid elimination of the bromoacetate anion, which is subsequently protonated to form the final bromoacetic acid products [7] [12].

Stability Studies Under Various Conditions

Bromoacetic anhydride demonstrates characteristic stability patterns that are consistent with its chemical structure and functional group properties [20] [21]. Under standard ambient conditions at room temperature, the compound exhibits reasonable stability, with a reported melting point of 31-36°C and a boiling point of 226.2°C at 760 mmHg [22] [23]. However, the compound shows significant sensitivity to moisture and elevated temperatures, which can lead to decomposition through hydrolysis pathways [20] [24].

The chemical stability of bromoacetic anhydride is primarily governed by its susceptibility to nucleophilic attack, particularly by water molecules present in the environment [20] [21]. Studies have shown that the compound undergoes rapid hydrolysis when exposed to moisture, with reaction half-lives ranging from minutes to hours depending on the humidity levels and temperature conditions [20]. This hydrolysis susceptibility necessitates careful storage conditions, typically under inert atmosphere and in the absence of moisture [21] [24].

Thermal stability studies indicate that bromoacetic anhydride begins to decompose at temperatures approaching its boiling point, with decomposition products including bromoacetic acid and other degradation compounds [20] [24]. The compound exhibits enhanced thermal stability compared to some other halogenated anhydrides, but elevated temperatures should be avoided to prevent unwanted side reactions [21]. Under controlled heating conditions, the compound can be distilled, but care must be taken to avoid prolonged exposure to high temperatures [23].

The stability of bromoacetic anhydride is also influenced by the presence of acids and bases, which can catalyze decomposition reactions [20] [21]. Acidic conditions tend to enhance the electrophilicity of the carbonyl centers, making the compound more susceptible to nucleophilic attack, while basic conditions promote rapid hydrolysis through hydroxide attack [12]. Storage recommendations typically specify keeping the compound in a cool, dry environment under inert atmosphere to maximize stability [21] [24].

Comparative Reactivity with Other Acylating Agents

The reactivity of bromoacetic anhydride can be best understood through systematic comparison with other common acylating agents, revealing its position in the established reactivity hierarchy of carboxylic acid derivatives [8] [9]. This comparative analysis demonstrates that bromoacetic anhydride exhibits significantly enhanced reactivity compared to simple carboxylic acids and esters, while remaining less reactive than acid halides such as acetyl chloride [10].

In the established reactivity order of acylating agents, acid chlorides represent the most reactive species, followed by acid anhydrides (including bromoacetic anhydride), then esters, and finally amides as the least reactive [8]. Bromoacetic anhydride occupies a prominent position within the anhydride category due to the electron-withdrawing effects of the bromine substituents, which enhance its electrophilic character compared to simple acetic anhydride [3]. This enhanced reactivity is particularly evident in reactions with nucleophiles such as alcohols and amines, where bromoacetic anhydride typically requires milder conditions than acetic anhydride [9] [10].

The superior reactivity of bromoacetic anhydride compared to acetic anhydride can be attributed to the inductive electron-withdrawing effect of the bromine atoms [3] [4]. This effect increases the partial positive charge on the carbonyl carbon atoms, making them more susceptible to nucleophilic attack and facilitating the formation of tetrahedral intermediates [2]. Experimental studies have demonstrated that bromoacetic anhydride can achieve similar acylation yields to acetic anhydride under milder conditions or in shorter reaction times [9].

When compared to acid chlorides, bromoacetic anhydride offers several practical advantages despite its lower reactivity [25]. Acid chlorides, while highly reactive, are often more difficult to handle due to their sensitivity to moisture and their tendency to generate hydrogen chloride gas upon hydrolysis [25]. Bromoacetic anhydride provides a more stable alternative that can be stored for longer periods while still maintaining sufficient reactivity for most synthetic applications . The compound also offers better selectivity in certain reactions due to its more moderate reactivity profile compared to the highly reactive acid chlorides [9].

Stereochemical Considerations in Reactions

The stereochemical aspects of bromoacetic anhydride reactions are primarily determined by the achiral nature of the anhydride molecule itself and the geometric constraints imposed by the nucleophilic acyl substitution mechanism [26] [27]. Since bromoacetic anhydride contains no stereogenic centers, the stereochemical outcomes of its reactions are entirely dependent on the stereochemical properties of the nucleophiles employed and the specific reaction conditions [28] [29].

The fundamental mechanism of nucleophilic acyl substitution involves the formation of a tetrahedral intermediate at the carbonyl carbon, temporarily converting the planar sp2 hybridized carbon to a tetrahedral sp3 configuration [6] [12]. During this process, nucleophilic attack can theoretically occur from either face of the planar carbonyl group, but the achiral nature of bromoacetic anhydride means that such facial selectivity does not result in the formation of new stereogenic centers in the anhydride-derived portion of the product [26] [27].

When bromoacetic anhydride reacts with chiral nucleophiles, the stereochemical outcome is determined by the configuration of the nucleophile and any stereoelectronic effects that may influence the reaction pathway [28] [29]. For example, in reactions with chiral amines or alcohols, the stereochemistry of the final product is preserved from the nucleophile, with the bromoacetyl group being introduced without affecting existing stereogenic centers [28]. This behavior is consistent with the typical retention of configuration observed in nucleophilic acyl substitution reactions.

The stereochemical considerations become more complex when bromoacetic anhydride is used in reactions designed to create new stereogenic centers adjacent to the carbonyl group [29] [30]. In such cases, the stereochemical outcome depends on the specific reaction conditions and the presence of chiral catalysts or auxiliaries that can influence the approach of subsequent nucleophiles [28]. The electron-withdrawing effect of the bromine atom can also influence the stereochemical course of subsequent reactions by affecting the reactivity and conformation of the bromoacetyl group [31] [32].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive